molecular formula C18H19NOS B1292428 2-Azetidinomethyl-4'-thiomethylbenzophenone CAS No. 898754-65-9

2-Azetidinomethyl-4'-thiomethylbenzophenone

Cat. No. B1292428
CAS RN: 898754-65-9
M. Wt: 297.4 g/mol
InChI Key: PPEQEZAEFDKMJD-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-thiomethylbenzophenone is a compound that falls within the class of azetidinones, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The papers provided do not directly discuss 2-Azetidinomethyl-4'-thiomethylbenzophenone, but they do provide insights into the synthesis and characterization of related azetidinone compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of Schiff bases from primary amines and aromatic aldehydes, followed by a cyclocondensation reaction. For instance, 2-Azetidinones were synthesized from the substitution of 2-aminobenzothiazole with different substituted aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine . Similarly, arylidene-2-aminobenzimidazoles were prepared by condensation with aromatic aldehydes, followed by cyclocondensation with various reagents to yield azetidinones . These methods could potentially be adapted for the synthesis of 2-Azetidinomethyl-4'-thiomethylbenzophenone by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques. For the compounds synthesized in the studies, confirmation was achieved through FTIR, 1H NMR, 13C NMR, HMQC, elemental analysis, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the substitution pattern on the azetidinone ring.

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions due to the presence of the reactive azetidinone ring. The papers discuss the synthesis of novel compounds through reactions such as the aza-Wittig reaction, which involves the reaction of iminophosphorane with isocyanates to give carbodiimides, which are further treated with phenols to cyclize and form the desired compounds . The reactivity of azetidinones can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of different substituents on the azetidinone ring can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical properties of the synthesized compounds, but such properties are typically determined through experimental measurements and can provide valuable information for the identification and application of these compounds .

Scientific Research Applications

Antifungal Activity

A study conducted by Arnoldi et al. (1990) found that derivatives of azetidinones, which include compounds similar to 2-Azetidinomethyl-4'-thiomethylbenzophenone, exhibited antifungal activity, particularly against phytopathogenic fungi. This suggests potential applications in agriculture for controlling plant diseases caused by fungi (Arnoldi et al., 1990).

Antimicrobial Properties

Woulfe and Miller (1985) explored the antimicrobial properties of azetidinone derivatives. Their research indicated significant activity against Gram-negative bacteria, highlighting the potential use of such compounds in the development of new antimicrobial agents (Woulfe & Miller, 1985).

Antitumor Applications

Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, a class closely related to 2-Azetidinomethyl-4'-thiomethylbenzophenone. They discovered potent antiproliferative compounds with significant activity against breast cancer cells, indicating potential applications in cancer therapy (Greene et al., 2016).

Antitubercular Activity

Vasoya et al. (2005) synthesized azetidinone compounds and tested them for antitubercular activity against Mycobacterium tuberculosis. Their findings suggest that 2-Azetidinomethyl-4'-thiomethylbenzophenone derivatives could be explored for potential use in treating tuberculosis (Vasoya et al., 2005).

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEQEZAEFDKMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643699
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-4'-thiomethylbenzophenone

CAS RN

898754-65-9
Record name Methanone, [2-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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